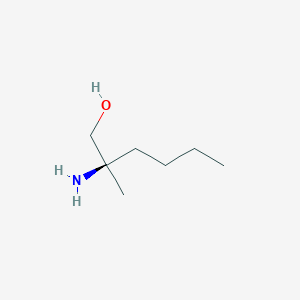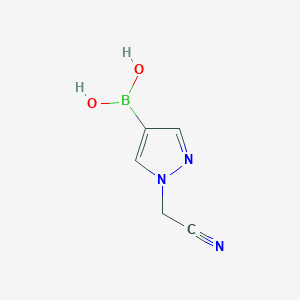![molecular formula C10H19NO2 B12946382 (R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is a chiral compound featuring a spirocyclic structure. The compound is characterized by the presence of a 1,4-dioxaspiro[4.5]decan ring system attached to an ethanamine moiety. This unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine typically involves the formation of the spirocyclic ring followed by the introduction of the ethanamine group. One common method starts with the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group or the spirocyclic ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for studying stereospecific biological processes.
Medicine
In medicine, ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of ®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure may enhance binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A related compound with a similar spirocyclic structure but lacking the ethanamine group.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a different ring size and structure.
Uniqueness
®-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine is unique due to its combination of a spirocyclic ring and an ethanamine moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. Its chiral nature further enhances its potential for stereospecific interactions in biological systems.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
(1R)-1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine |
InChI |
InChI=1S/C10H19NO2/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h8-9H,2-7,11H2,1H3/t8-/m1/s1 |
Clé InChI |
GATDAGRYHNICAG-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1CCC2(CC1)OCCO2)N |
SMILES canonique |
CC(C1CCC2(CC1)OCCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


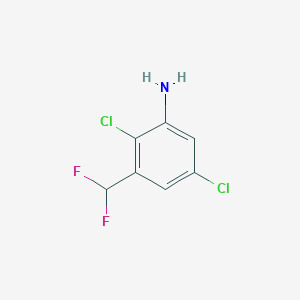

![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)
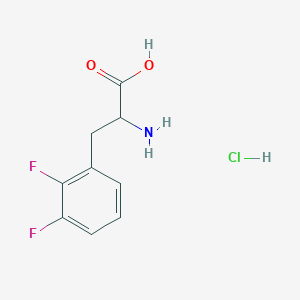
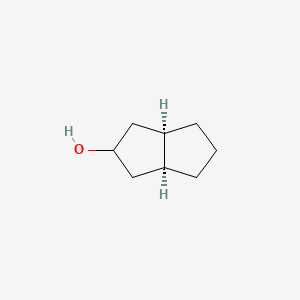

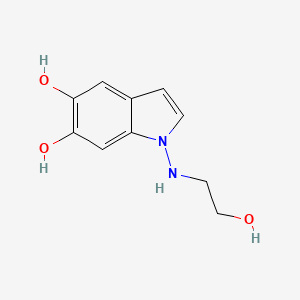
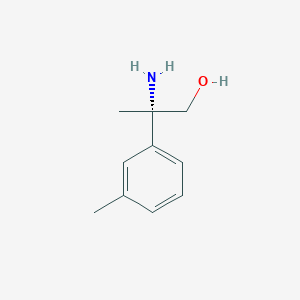
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
